

(R)-3-Aminotetrahydrofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Aminotetrahydrofuran

Cat. No.: B1278766

[Get Quote](#)

CAS Number: 111769-26-7

(R)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, particularly in the development of therapeutics targeting G-protein coupled receptors (GPCRs). Its tetrahydrofuran ring provides desirable physicochemical properties, while the chiral amine offers a key point for stereospecific interactions with biological targets. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(R)-3-Aminotetrahydrofuran is a colorless to light yellow liquid at room temperature. It is an air-sensitive compound and should be stored under an inert atmosphere.

Synonyms:

- (3R)-Tetrahydro-3-furanamine
- (R)-(Tetrahydrofuran-3-yl)amine
- (3R)-Oxolan-3-ylamine
- (R)-Tetrahydrofuran-3-amine

Table 1: Physicochemical Properties of **(R)-3-Aminotetrahydrofuran**

Property	Value	Reference(s)
Molecular Formula	C4H9NO	[1]
Molecular Weight	87.12 g/mol	[1]
Boiling Point	126 °C	[2]
Density	0.997 g/mL	[2]
Flash Point	37 °C	[2]
pKa	8.90 ± 0.20 (Predicted)	[2]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml	[2]

Spectroscopic Data

Detailed experimental spectra for **(R)-3-Aminotetrahydrofuran** are not readily available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **(R)-3-Aminotetrahydrofuran**

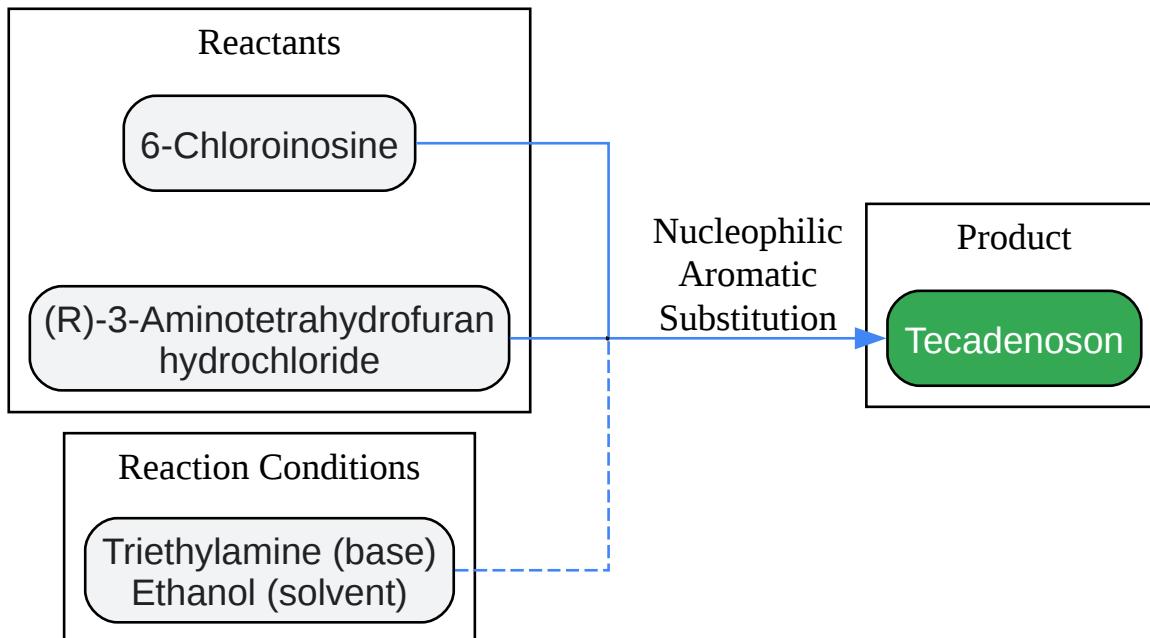
Technique	Expected Features
¹ H NMR	Signals corresponding to the protons on the tetrahydrofuran ring and the amine group. The protons on the carbon bearing the amine group (C3) would be expected to appear as a multiplet. The protons on the carbons adjacent to the oxygen (C2 and C5) would be expected to appear as multiplets at a lower field than the protons on C4 due to the deshielding effect of the oxygen atom. The amine protons would likely appear as a broad singlet.
¹³ C NMR	Four distinct signals for the four carbon atoms of the tetrahydrofuran ring. The carbon attached to the nitrogen (C3) and the carbons attached to the oxygen (C2 and C5) would be expected to appear at a lower field compared to the other carbon (C4).
IR Spectroscopy	Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm ⁻¹ . C-N stretching vibrations around 1000-1200 cm ⁻¹ . C-O-C stretching vibrations for the ether linkage, typically in the 1070-1150 cm ⁻¹ region. C-H stretching vibrations for the alkyl groups just below 3000 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 87. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the tetrahydrofuran ring. A base peak resulting from the cleavage of the C-C bond adjacent to the nitrogen is common for amines.

Experimental Protocols

Synthesis of (R)-3-Aminotetrahydrofuran

A common synthetic route involves the Hofmann degradation of (R)-3-carboxamidetetrahydrofuran. The following protocol is adapted from patent literature.

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid


- Dissolve (R)-3-carboxamidetetrahydrofuran in a suitable solvent (e.g., dichloromethane).
- Cool the solution in an ice-salt bath.
- Slowly add thionyl chloride and stir for approximately 30 minutes.
- Remove the solvent under reduced pressure.
- Add aqueous ammonia and allow the reaction to proceed at room temperature for 2 hours.
- Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-carboxamidetetrahydrofuran.

Step 2: Hofmann Degradation

- A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0°C.
- (R)-3-carboxamidetetrahydrofuran is added to the cooled solution and stirred for 30 minutes.
- The reaction mixture is then heated to 65°C and stirred for 1 hour.
- After cooling to room temperature, the product is extracted with dichloromethane.
- The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The resulting crude product can be purified by recrystallization from isopropanol or ethyl acetate to yield **(R)-3-aminotetrahydrofuran**.

Synthesis of Tecadenoson using (R)-3-Aminotetrahydrofuran

(R)-3-Aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.

[Click to download full resolution via product page](#)

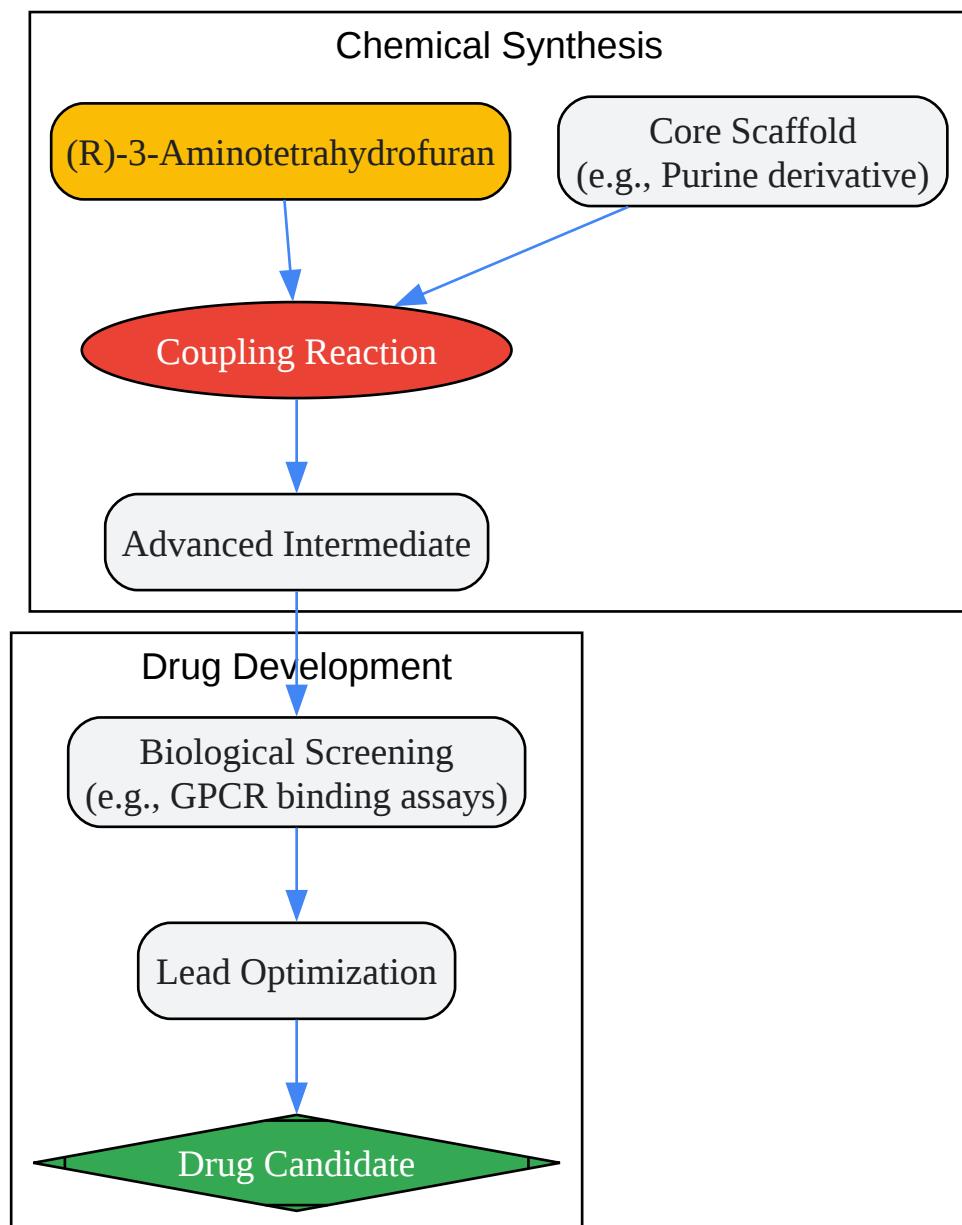
Caption: Synthesis of Tecadenoson.

Protocol:

- Under an inert atmosphere, suspend 6-chlorinosine, **(R)-3-aminotetrahydrofuran hydrochloride**, and triethylamine in ethanol.
- Reflux the mixture for 4 hours.
- Evaporate the solvent.
- Purify the residue by flash chromatography (e.g., using a dichloromethane-methanol gradient) to obtain Tecadenoson as a white powder.

Analytical Methods

The enantiomeric purity of **(R)-3-Aminotetrahydrofuran** is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric excess.


General Chiral HPLC Method Development Strategy:

- Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.
- Mobile Phase: A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol), is typically used. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
- Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

Gas chromatography (GC) can also be employed for the analysis of **(R)-3-Aminotetrahydrofuran**, often coupled with a mass spectrometer (GC-MS) for identification. Chiral GC columns can be used for enantiomeric purity analysis.

Applications in Drug Development

(R)-3-Aminotetrahydrofuran serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting GPCRs such as adenosine receptors.

[Click to download full resolution via product page](#)

Caption: Role in Drug Discovery Workflow.

The chiral amine of **(R)-3-aminotetrahydrofuran** allows for stereospecific interactions with the chiral environment of receptor binding pockets, which can lead to improved potency and selectivity of the final drug candidate. Its incorporation into molecules can also enhance properties such as solubility and metabolic stability. Beyond Tecadenoson, this building block is utilized in the synthesis of other adenosine A1 and A3 receptor agonists and antagonists, which

have potential applications in treating a range of conditions including cardiovascular diseases, inflammation, and neurodegenerative disorders.

Safety Information

(R)-3-Aminotetrahydrofuran is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.

Table 3: GHS Hazard Statements

Hazard Code	Description
H226	Flammable liquid and vapor
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage

Handling and Storage:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(R)-3-Aminotetrahydrofuran: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278766#r-3-aminotetrahydrofuran-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com